Ethyl isothiocyanatoacetate

Catalog No.
S1895084
CAS No.
24066-82-8
M.F
C5H7NO2S
M. Wt
145.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isothiocyanatoacetate

CAS Number

24066-82-8

Product Name

Ethyl isothiocyanatoacetate

IUPAC Name

ethyl 2-isothiocyanatoacetate

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

InChI

InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3

InChI Key

IYPSSPPKMLXXRN-UHFFFAOYSA-N

SMILES

CCOC(=O)CN=C=S

Canonical SMILES

CCOC(=O)CN=C=S

The exact mass of the compound Ethyl isothiocyanatoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl isothiocyanatoacetate (CAS: 24066-82-8) is a highly versatile, bifunctional aliphatic ester utilized extensively as a building block in the synthesis of nitrogen- and sulfur-containing heterocycles . Featuring both an electrophilic isothiocyanate group and a reactive ethyl ester moiety, it serves as a pre-functionalized precursor for the rapid assembly of thiohydantoins, thiazolidines, imidazolidinones, and fused pyrimidines[1]. From a procurement perspective, this compound is prioritized over unfunctionalized isothiocyanates because its ester group enables spontaneous or mild intramolecular cyclization following the initial nucleophilic attack by an amine [2]. This dual reactivity allows process chemists to telescope multi-step heterocyclic annelations into high-yield, one-pot operations, significantly reducing solvent usage, intermediate isolation steps, and overall manufacturing cycle times [1].

Generic substitution of ethyl isothiocyanatoacetate with closely related analogs often leads to severe process inefficiencies and altered product profiles [1]. Replacing it with the nearly identical methyl isothiocyanatoacetate alters the steric bulk of the leaving group, which drastically shifts regioselectivity and reduces the yield of desired isomers during complex cyclizations, such as imidazolidinone synthesis [2]. Attempting to use unfunctionalized isothiocyanates (e.g., phenyl or cyclohexyl isothiocyanate) entirely prevents the secondary intramolecular cyclization step, failing to form the target heterocycle [3]. Furthermore, relying on a two-step alternative—such as reacting an amine with ethyl bromoacetate followed by a thiocyanate salt—introduces highly toxic intermediates, lowers overall yield, and typically mandates harsh heating, whereas the pre-formed ethyl isothiocyanatoacetate enables spontaneous cyclizations under mild or room-temperature conditions [1].

Enhanced Regioselectivity for Desired Isomers vs. Methyl Analog

During the synthesis of imidazolidinone precursors, the choice of the ester alkyl group on the isothiocyanatoacetate reagent fundamentally dictates the regioselectivity of the cyclization [1]. When methyl isothiocyanatoacetate is utilized, the ratio of the desired isomer (IIA) to the undesired isomer (IIB) is a marginal 1.3:1[1]. In direct contrast, substituting the reagent with ethyl isothiocyanatoacetate increases the IIA:IIB ratio to 3:1 [1]. This substantial improvement in regioselectivity maximizes the yield of the target active pharmaceutical ingredient (API) precursor while minimizing the burden on downstream chromatographic purification.

Evidence DimensionDesired to undesired isomer ratio (IIA:IIB)
Target Compound Data3:1 ratio
Comparator Or BaselineMethyl isothiocyanatoacetate (1.3:1 ratio)
Quantified Difference2.3-fold increase in selectivity for the desired isomer
ConditionsImidazolidinone precursor cyclization

Procuring the ethyl ester over the methyl ester directly increases the yield of the target isomer, reducing raw material waste and lowering purification costs in scalable API synthesis.

Spontaneous Cyclization Bypassing Thermal Degradation

In the solution-phase combinatorial synthesis of 2-thioxo-4-dihydropyrimidinones, thermal instability and steric hindrance frequently compromise library yields[1]. Thiourea intermediates derived from alternative reagents, such as methyl nipecotate, decompose entirely after one week of heating, and those derived from cyclohexyl isothiocyanate fail to cyclize at all [1]. Conversely, compounds utilizing ethyl isothiocyanatoacetate as a building block undergo spontaneous cyclization to the target thioxopyrimidinone without the need for any heating [1]. This unique reactivity profile preserves sensitive functional groups that would otherwise degrade under standard thermal cyclization protocols.

Evidence DimensionThermal requirement for cyclization
Target Compound DataSpontaneous cyclization (no heating required)
Comparator Or BaselineMethyl nipecotate derivatives (decomposed after 1 week of heating)
Quantified DifferenceComplete elimination of the heating step and prevention of thermal decomposition
ConditionsSolution-phase combinatorial synthesis of thioxopyrimidinones

Eliminating the thermal activation step prevents the degradation of heat-sensitive substrates, maximizing library purity and yield in high-throughput drug discovery workflows.

High-Yield Room-Temperature Assembly of Thiohydantoin Cores

The synthesis of complex dispirooxindole derivatives relies on the efficient initial formation of thiohydantoin cores [1]. When utilizing ethyl isothiocyanatoacetate, the reaction with various aryl- or alkyl-amines proceeds smoothly in ether at room temperature, furnishing the desired thiohydantoin intermediates in exceptional yields ranging from 61% to 98% [1]. This performance establishes ethyl isothiocyanatoacetate as a superior precursor compared to traditional multi-step cyclization methods that require elevated temperatures and extended reaction times, which can compromise the integrity of functionalized amine partners[1].

Evidence DimensionReaction yield at room temperature
Target Compound Data61–98% yield
Comparator Or BaselineTraditional high-temperature multi-step cyclization (baseline)
Quantified DifferenceUp to 98% yield achieved at room temperature without thermal activation
ConditionsEther solvent, room temperature, condensation with aryl/alkyl amines

The ability to reliably form heterocyclic rings at room temperature ensures that highly functionalized, thermally sensitive precursors remain intact, optimizing overall synthetic efficiency.

High-Throughput Combinatorial Library Synthesis

Because ethyl isothiocyanatoacetate enables spontaneous, room-temperature cyclization of thiourea intermediates into thioxopyrimidinones and thiohydantoins, it is the ideal building block for parallel solution-phase synthesis[1]. It allows medicinal chemists to generate large, diverse libraries of heterocyclic compounds without subjecting sensitive functional groups to the thermal degradation commonly associated with alternative isothiocyanates [1].

Scalable Production of Imidazolidinone-Based APIs

In the industrial scale-up of imidazolidinone precursors, regioselectivity is a primary driver of cost-efficiency [2]. Ethyl isothiocyanatoacetate is specifically chosen over its methyl analog because it more than doubles the selectivity for the desired isomer (from 1.3:1 to 3:1), drastically reducing the need for complex, solvent-intensive chromatographic separations and improving the overall atom economy of the process [2].

One-Pot Synthesis of Complex Dispirooxindoles

For the development of advanced MDM2 antagonists and other spiro-oxindole therapeutics, ethyl isothiocyanatoacetate serves as a highly efficient starting material [3]. Its ability to form critical thiohydantoin intermediates at room temperature in yields up to 98% ensures that structurally complex, highly functionalized amine precursors can be incorporated into the dispiro scaffold without thermal decomposition [3].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

24066-82-8

General Manufacturing Information

Acetic acid, 2-isothiocyanato-, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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